molecular formula C18H28N2O3 B6699647 Tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate

Tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate

Cat. No.: B6699647
M. Wt: 320.4 g/mol
InChI Key: HUZUNPITEMTTQI-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and a pyrrole moiety

Properties

IUPAC Name

tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)11-10-16(21)20-13-6-5-8-15(20)14-9-7-12-19(14)4/h7,9,12,15H,5-6,8,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUNPITEMTTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)N1CCCCC1C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the pyrrole moiety and other functional groups . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine and pyrrole moieties can interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-4-oxobutanoate is unique due to the presence of both the piperidine and pyrrole rings, which can confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

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